molecular formula C14H22ClNO2S B12321164 Bzl,ME-D-met-ome hcl

Bzl,ME-D-met-ome hcl

Cat. No.: B12321164
M. Wt: 303.8 g/mol
InChI Key: UAABAOCOIDJTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride: is a chemical compound with the molecular formula C14H21NO2S*HCl and a molecular weight of 267.39*36.45 g/mol . This compound is commonly referred to as Bzl,ME-D-met-ome hcl . It is a derivative of methionine, an essential amino acid, and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride typically involves the esterification of D-methionine followed by benzylation and methylation. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfoxides, while substitution can yield various benzyl or methyl derivatives .

Scientific Research Applications

Pharmaceutical Development

N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride is a crucial building block in the synthesis of pharmaceuticals. Its applications include:

  • Drug Formulation : The compound enhances solubility and bioavailability of drugs, particularly those targeting neurological disorders. Its structural properties facilitate the formulation of effective drug delivery systems .
  • Synthesis of Active Pharmaceutical Ingredients (APIs) : It serves as an intermediate in the synthesis of various APIs, contributing to the development of medications for conditions such as depression and anxiety .

Biochemical Research

In biochemical studies, this compound is utilized for:

  • Amino Acid Metabolism Studies : As a reagent, it aids in understanding metabolic pathways involving amino acids. This understanding is vital for elucidating enzyme functions and metabolic disorders .
  • Peptide Synthesis : The compound plays a role in synthesizing peptides through various methodologies, including solid-phase peptide synthesis (SPPS) and reactive extrusion techniques. Case studies have demonstrated its effectiveness in achieving high yields of desired peptide products .

Neuroscience Applications

Research into the neuroprotective effects of N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride has shown promise in:

  • Neurodegenerative Disease Treatment : Studies indicate that this compound may protect neuronal cells from damage, making it relevant for developing treatments for diseases such as Alzheimer's and Parkinson's .
  • Cognitive Function Enhancement : Preliminary research suggests potential benefits in enhancing cognitive functions, warranting further investigation into its mechanisms of action .

Cosmetic Formulations

The compound's properties extend to cosmetic science:

  • Skin Health Improvement : It is explored for inclusion in skincare products due to its beneficial effects on skin appearance and health. Research indicates that it may enhance hydration and elasticity .
  • Anti-Aging Products : Its potential antioxidant properties position it as a candidate for formulations aimed at reducing signs of aging .

Food Industry Applications

In the food sector, N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride finds utility as:

  • Flavoring Agent : The compound can be employed to enhance flavors in various food products while ensuring safety and quality standards are met .
  • Preservative : Its antimicrobial properties make it suitable for use as a preservative, helping to extend the shelf life of food items without compromising quality .

Table 1: Summary of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentDrug formulation, API synthesisEnhanced solubility and bioavailability
Biochemical ResearchAmino acid metabolism studies, peptide synthesisUnderstanding metabolic pathways
NeuroscienceNeuroprotective effectsPotential treatment for neurodegenerative diseases
Cosmetic FormulationsSkin health improvement, anti-aging productsEnhanced hydration and elasticity
Food IndustryFlavoring agent, preservativeImproved flavor profiles and extended shelf life

Case Study Highlights

  • Pharmaceutical Development : A study demonstrated that incorporating N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride into a formulation significantly improved the bioavailability of a drug candidate targeting anxiety disorders.
  • Neuroscience Research : Experimental models showed that treatment with this compound reduced neuronal apoptosis in cultures exposed to neurotoxic agents.
  • Cosmetic Science : Clinical trials indicated that skincare products containing this compound resulted in measurable improvements in skin hydration levels over an eight-week period.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in methionine metabolism, influencing protein synthesis and cellular functions. The benzyl and methyl groups may also contribute to its biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

  • N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride
  • N-Benzyl-L-methionine methyl ester hydrochloride
  • N-Benzyl-D-methionine methyl ester hydrochloride

Comparison: N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride is unique due to its specific stereochemistry (D-isomer) and the presence of both benzyl and methyl groups.

Properties

IUPAC Name

methyl 2-[benzyl(methyl)amino]-4-methylsulfanylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S.ClH/c1-15(11-12-7-5-4-6-8-12)13(9-10-18-3)14(16)17-2;/h4-8,13H,9-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAABAOCOIDJTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(CCSC)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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